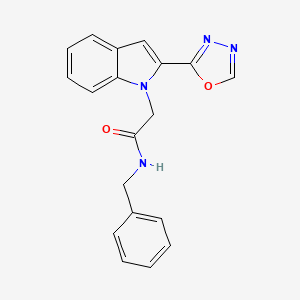

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is a heterocyclic compound that features both an oxadiazole and an indole moiety. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Méthodes De Préparation

The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:

Cyclization: Benzophenone hydrazide undergoes cyclization to form the oxadiazole ring.

Nucleophilic Alkylation: The oxadiazole intermediate is then subjected to nucleophilic alkylation to introduce the indole moiety.

Final Coupling: The indole-oxadiazole intermediate is coupled with benzylacetamide under appropriate reaction conditions to yield the final compound

Analyse Des Réactions Chimiques

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides

Applications De Recherche Scientifique

Structural Overview

The molecular formula for 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is C17H18N4O2. Its structure includes an oxadiazole ring and an indole moiety, which are critical for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent . The unique combination of functional groups allows it to interact with bacterial and fungal targets effectively. Research indicates that derivatives with similar structural motifs exhibit significant antimicrobial activity against various pathogens, suggesting that this compound could be developed into a therapeutic agent for treating infections.

Anticancer Properties

The compound has shown promise as an anticancer agent . In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of specific enzymes or receptors associated with cancer progression. For instance, compounds with similar oxadiazole and indole structures have been reported to exhibit low micromolar IC50 values against these cancer cell lines .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of oxadiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to this compound have shown inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients . This suggests potential applications in developing treatments aimed at enhancing cognitive function.

Materials Science Applications

The unique electronic properties of this compound make it suitable for materials science applications . Its ability to form stable complexes can be exploited in developing novel materials with specific electronic or optical properties. Such materials could be used in organic light-emitting diodes (OLEDs) or photovoltaic devices due to their favorable charge transport characteristics .

Organic Synthesis Applications

In organic synthesis , this compound serves as a valuable building block for constructing more complex molecules. Its functional groups allow for various chemical transformations, facilitating the development of new synthetic methodologies. Researchers have utilized similar compounds to create libraries of new chemical entities that may possess desirable biological activities .

Study 1: Anticancer Efficacy

A study evaluating various oxadiazole derivatives found that those structurally similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The results indicated IC50 values in the low micromolar range for breast and lung cancer cells .

Study 2: Neuroprotective Properties

Research investigating the inhibition of AChE by oxadiazole derivatives demonstrated that compounds with similar structures effectively inhibited enzyme activity at low concentrations (IC50 < 1 µM). This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Mécanisme D'action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation.

Protein Interaction: It interacts with proteins involved in cell signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparaison Avec Des Composés Similaires

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is unique due to its dual oxadiazole and indole moieties, which confer a broad spectrum of biological activities. Similar compounds include:

1,3,4-oxadiazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.

Indole derivatives: Indole-based compounds are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

By combining the oxadiazole and indole moieties, this compound offers a unique scaffold for the development of new therapeutic agents with enhanced biological activities.

Activité Biologique

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of an oxadiazole ring and an indole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{22}H_{22}N_{6}O

- Key Functional Groups :

- Oxadiazole ring

- Indole moiety

- Benzylacetamide

This combination of functional groups is believed to enhance its biological activity compared to simpler derivatives.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and indole moieties exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives similar to this compound demonstrated effective larvicidal activities against mosquito larvae at concentrations as low as 5 mg/L . The lethal rate reached up to 100% at this concentration, indicating high potency.

| Compound | Larvicidal Activity (%) at 5 mg/L |

|---|---|

| 12g | 100 |

| 12f | 70.6 |

| 12h | 100 |

Additionally, the compound has shown fungicidal activities against Pyricularia oryzae, with effective concentrations (EC50) lower than those of standard antifungal agents .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. The presence of the indole moiety is particularly significant as many indole derivatives have been reported to possess anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis.

In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines effectively. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds like this compound have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .

While the exact mechanism of action of this compound remains to be fully elucidated, it is proposed that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease processes. The oxadiazole ring and indole moiety likely contribute to binding affinity and specificity towards these targets.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Benzamide Derivatives : A series of benzamides substituted with oxadiazoles showed promising insecticidal and fungicidal activities. One compound exhibited a significant inhibition rate against various fungi at concentrations lower than traditional antifungals .

- Toxicity Assessment : The toxicity profile was evaluated using zebrafish embryos, indicating that while some derivatives were highly effective against pests and pathogens, they also posed risks to non-target organisms at certain concentrations .

Propriétés

IUPAC Name |

N-benzyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c24-18(20-11-14-6-2-1-3-7-14)12-23-16-9-5-4-8-15(16)10-17(23)19-22-21-13-25-19/h1-10,13H,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZDDUZGUYZPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.